molecular formula C13H10IN3O2 B6014237 N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide

N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide

Cat. No.: B6014237
M. Wt: 367.14 g/mol
InChI Key: VKMQPNGEZDDDTP-LZYBPNLTSA-N
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Description

N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide, also known as HI-Pyridine, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide is its low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy. Additionally, the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its low toxicity, antitumor, antifungal, and antibacterial activities, antioxidant properties, and anti-inflammatory effects make it a promising candidate for further studies. However, its poor solubility in water may limit its bioavailability. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.

Synthesis Methods

N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide can be synthesized by the reaction of 2-pyridinecarbohydrazide with 2,5-diiodosalicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation followed by reduction with sodium borohydride to yield this compound as a yellow solid.

Scientific Research Applications

N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2/c14-10-4-5-12(18)9(7-10)8-16-17-13(19)11-3-1-2-6-15-11/h1-8,18H,(H,17,19)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMQPNGEZDDDTP-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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